molecular formula C22H26N4O B2601347 N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251590-24-5

N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2601347
CAS No.: 1251590-24-5
M. Wt: 362.477
InChI Key: OMKRDNDVLPTHAS-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is a complex organic compound with a unique structure that includes a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-ethylphenylamine with a naphthyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-[(4-ethylphenyl)amino]propanamide
  • N,N-diethyl-2-({[3-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2,3,4-tetrahydro-4-quinazolinyl]carbonyl}amino)ethanaminium

Uniqueness

N,N-diethyl-4-[(3-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-diethyl-4-(3-ethylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-5-16-9-8-10-17(13-16)25-20-18-12-11-15(4)24-21(18)23-14-19(20)22(27)26(6-2)7-3/h8-14H,5-7H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKRDNDVLPTHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N(CC)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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